4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
CAS No.: 3415-35-8
Cat. No.: VC21215436
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3415-35-8 |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
IUPAC Name | 4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
Standard InChI | InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13) |
Standard InChI Key | ZVHUQIMPAVOVTR-UHFFFAOYSA-N |
SMILES | CN1CC(=O)NC2=CC=CC=C2C1=O |
Canonical SMILES | CN1CC(=O)NC2=CC=CC=C2C1=O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Properties
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione belongs to the 1,4-benzodiazepine structural class, featuring a characteristic seven-membered heterocyclic ring fused to a benzene ring. This compound is characterized by specific identifiers and properties as presented in Table 1.
Table 1: Chemical Identifiers and Properties of 4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
The compound contains several key structural elements that define its chemical behavior and reactivity patterns :
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A benzene ring fused to a seven-membered diazepine ring
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Two carbonyl groups at positions 2 and 5, forming amide functionalities
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A methyl substituent at the N-4 position
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A secondary amine at position 1 (1H)
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A methylene group at position 3
Molecular Structure
The molecular structure of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione features a characteristic benzodiazepine scaffold with distinct conformational properties. The seven-membered diazepine ring typically adopts a non-planar conformation due to the sp³ hybridization at position 3, creating a three-dimensional structure that influences its chemical reactivity and potential binding interactions .
The presence of two carbonyl groups at positions 2 and 5 introduces significant polarization within the molecule, while the N-methyl group at position 4 influences the electronic properties and reactivity of the adjacent nitrogen atom. The secondary amine at position 1 represents an important site for potential derivatization and functionalization .
Synthetic Approaches and Methodologies
Advanced Synthetic Methods
Recent advancements in the synthesis of benzodiazepine-2,5-diones have employed microwave-assisted heating protocols, particularly for N-derivatization reactions. This approach represents a significant improvement over conventional heating methods, potentially offering enhanced reaction rates, improved yields, and reduced formation of side products .
The development of parallel synthesis protocols for benzodiazepine-2,5-dione derivatives demonstrates the adaptability of this scaffold to modern medicinal chemistry approaches, facilitating the rapid generation of compound libraries for structure-activity relationship studies .
Chemical Transformations and Reactivity
N-Derivatization Reactions
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes selective N-derivatization at the N-1 position when treated with alkyl halides under appropriate conditions. These reactions are effectively conducted using microwave-assisted heating protocols, providing access to a diverse range of N-alkylated derivatives .
The N-derivatization represents a valuable method for modifying the physicochemical properties of the benzodiazepine scaffold and for introducing additional functional groups that can participate in subsequent transformations .
Cyclopropanation Reactions
A particularly significant transformation of N-derivatized 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is cyclopropanation using modified Kulinkovich-type reaction conditions. This transformation results in the formation of cyclopropylamines with a unique spiro architecture .
Physicochemical Properties
Comparative Physicochemical Parameters
Research has examined the physicochemical parameters of both 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and its cyclopropanated derivatives. The assessed parameters include log D (distribution coefficient), pKa values, solubility profiles, and membrane permeability characteristics .
Table 2: Key Physicochemical Parameters of Interest for Benzodiazepine-2,5-diones
Parameter | Significance | Application |
---|---|---|
Log D | Measure of lipophilicity at physiological pH | Prediction of absorption, distribution, and membrane penetration |
pKa | Acid-base dissociation constant | Determination of ionization state at physiological pH |
Solubility | Dissolution in aqueous media | Influence on bioavailability and formulation strategies |
Membrane Permeability | Ability to penetrate biological membranes | Prediction of drug absorption and distribution |
These parameters are crucial for understanding the behavior of these compounds in biological systems and for assessing their potential as drug candidates or molecular probes .
Structural Modifications and Property Relationships
Structural Derivatives and Analogs
Fluorinated Derivatives
6-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione represents a significant fluorinated derivative with the following properties :
Table 3: Properties of 6-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Property | Value |
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CAS Registry Number | 78755-95-0 |
Molecular Formula | C₁₀H₉FN₂O₂ |
Molecular Weight | 208.19 g/mol |
IUPAC Name | 6-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
SMILES | CN1CC(=O)NC2=C(C1=O)C(=CC=C2)F |
InChIKey | NJLZFBSRXZEKNR-UHFFFAOYSA-N |
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